Sacrotride A
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Overview
Description
Sacrotride A is a pentose. It has a role as a metabolite.
Scientific Research Applications
Cryoprotective Roles in Seafood Preservation
- Application : Sacrotride A, as a cryoprotective saccharide, has been found to play a significant role in preserving the quality of frozen seafood. Research indicates that saccharides like this compound can reduce thawing loss, maintain texture, and retard protein denaturation in frozen seafood, particularly in shrimp.
- Mechanism : The mechanism involves saccharides interacting with ice crystals, thereby inhibiting ice growth and stabilizing muscle tissue structures during frozen storage. This process is vital for preserving the quality and nutritional value of the seafood.
- References :
- Application : this compound has potential applications in biotherapy. Its structural features, similar to natural enzymes, exhibit high catalytic activity, desirable stability, and excellent selectivity in therapeutic applications.
- Therapeutic Efficacy : It is being explored for various therapeutic applications including anticancer, anti-infection, anti-inflammatory, brain trauma therapies, and oxidative-stress cytoprotection.
- References :
- Application : this compound has shown promise in the field of catalysis, particularly in single-atom catalysis (SACs). This includes applications in electrochemistry, photochemistry, organic synthesis, and biomedicine.
- Catalytic Performance : Its unique properties, such as high atom-utilization efficiency and tunable activity, make it a significant candidate in the development of noble-metal-based catalysts and other industrial applications.
- References :
- Gawande et al., 2021
- Chen et al., 2018
properties
Molecular Formula |
C25H50O7 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(1S,2R,3R,4S)-5-[(2S)-2-hydroxy-3-(10-methylhexadecoxy)propoxy]cyclopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C25H50O7/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-31-17-20(26)18-32-25-23(29)21(27)22(28)24(25)30/h19-30H,3-18H2,1-2H3/t19?,20-,21+,22+,23-,24-/m0/s1 |
InChI Key |
PBKNPWUTVIEHAJ-PUZAKDQTSA-N |
Isomeric SMILES |
CCCCCCC(C)CCCCCCCCCOC[C@@H](COC1[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C)CCCCCCCCCOCC(COC1C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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